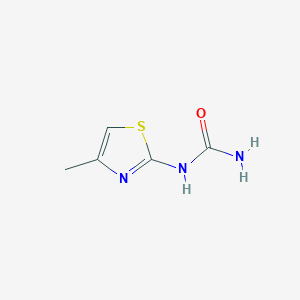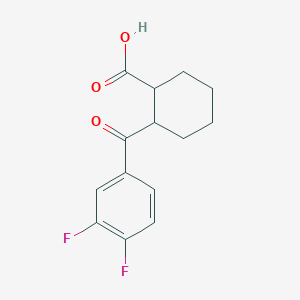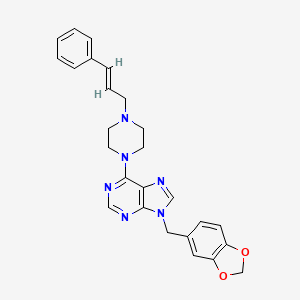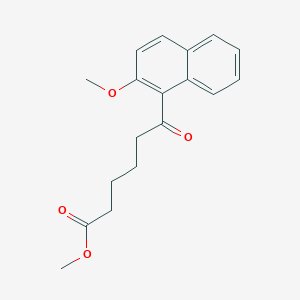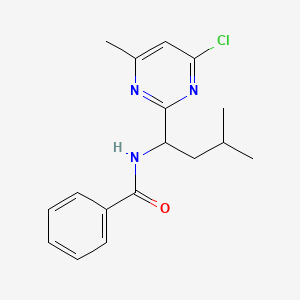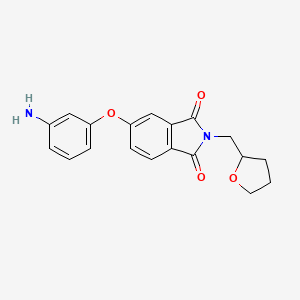
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminophenoxy group, a tetrahydrofuran-2-ylmethyl group, and an isoindole-1,3(2H)-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core, the introduction of the aminophenoxy group, and the attachment of the tetrahydrofuran-2-ylmethyl group. Common synthetic routes may involve:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Aminophenoxy Group: This step often involves nucleophilic substitution reactions where an aminophenol reacts with a suitable leaving group on the isoindole core.
Attachment of Tetrahydrofuran-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole core, potentially converting it to a more saturated form.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated isoindole derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenoxy group.
Wissenschaftliche Forschungsanwendungen
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The isoindole core may also play a role in binding to DNA or other biomolecules, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-aminophenoxy)-2-methyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydrofuran-2-ylmethyl group.
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole core instead of an isoindole core.
Uniqueness
The presence of both the aminophenoxy group and the tetrahydrofuran-2-ylmethyl group in 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
654634-48-7 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5-(3-aminophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c20-12-3-1-4-13(9-12)25-14-6-7-16-17(10-14)19(23)21(18(16)22)11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15H,2,5,8,11,20H2 |
InChI-Schlüssel |
NWXADOSEPZMACW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
Löslichkeit |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


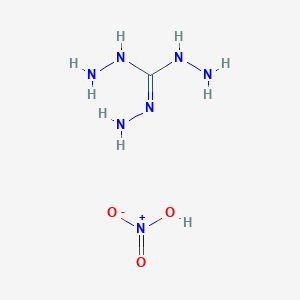



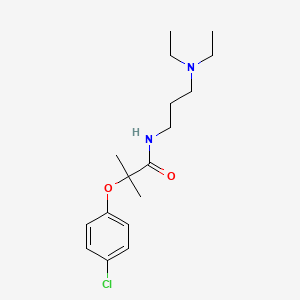

![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
